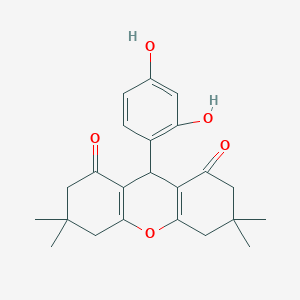

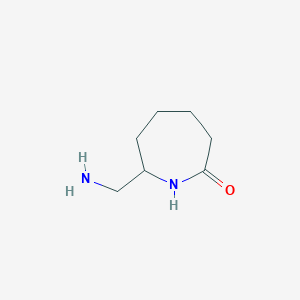

9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CIL62 is a compound known for its ability to induce cell death independently of caspase-3 and caspase-7.

Scientific Research Applications

CIL62 has several scientific research applications, including:

Chemistry: Used as a tool compound to study cell death mechanisms and to develop new chemical probes.

Biology: Employed in research to understand the pathways and molecular targets involved in necroptosis.

Medicine: Investigated for its potential therapeutic applications in diseases where regulated cell death plays a role, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting cell death pathways

Mechanism of Action

The mechanism of action of CIL62 involves the induction of cell death through a pathway that is independent of caspase-3 and caspase-7. Instead, CIL62’s effects are dependent on Necrostatin-1, which inhibits necroptosis. Necroptosis is a form of programmed cell death that is distinct from apoptosis and is characterized by the involvement of receptor-interacting protein kinases .

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIL62 involves several steps, including the formation of key intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for CIL62 are not extensively documented in the public domain. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency. The production process would involve scaling up the laboratory synthesis methods and optimizing reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

CIL62 undergoes several types of chemical reactions, including:

Oxidation: CIL62 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: CIL62 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving CIL62 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products

The major products formed from the reactions of CIL62 include various oxidized and reduced derivatives, as well as substituted compounds. These products can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

FIN56: A specific inducer of ferroptosis, another form of regulated cell death.

Necrostatin-1: An inhibitor of necroptosis, often used in conjunction with CIL62 to study cell death pathways.

Uniqueness of CIL62

CIL62 is unique in its ability to induce cell death independently of caspase-3 and caspase-7, making it a valuable tool for studying necroptosis. Its dependence on Necrostatin-1 further distinguishes it from other cell death inducers, providing insights into the regulation of necroptosis and potential therapeutic applications .

properties

IUPAC Name |

9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-22(2)8-15(26)20-17(10-22)28-18-11-23(3,4)9-16(27)21(18)19(20)13-6-5-12(24)7-14(13)25/h5-7,19,24-25H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXVTYXMGOFJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)O)O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)

![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)

![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine](/img/structure/B2923169.png)